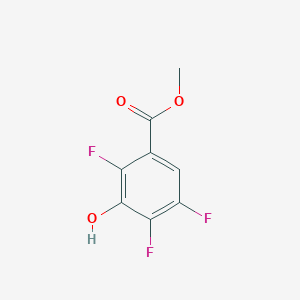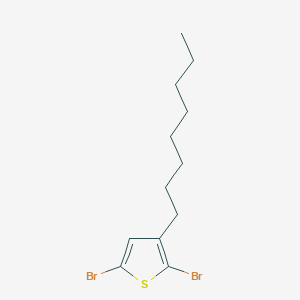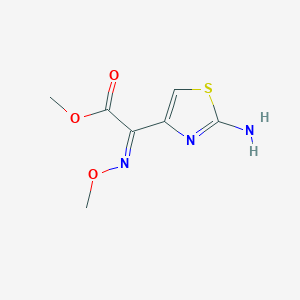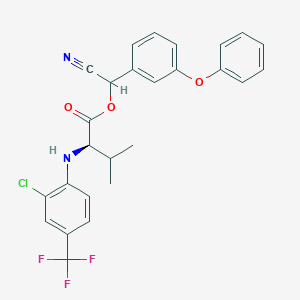
タウ-フルバリネート
概要
説明
Tau-fluvalinate is a synthetic pyrethroid insecticide and miticide widely used in apiculture to control the parasitic mite Varroa destructor, which affects honey bee colonies. It is known for its broad-spectrum activity and is effective against a variety of insects. The compound is an isomeric mixture and is characterized by its contact and stomach action, acting as a sodium channel modulator .
科学的研究の応用
Tau-fluvalinate has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various environmental conditions.
Medicine: Explored for its potential use in controlling parasitic mites in veterinary medicine.
Industry: Utilized in the formulation of insecticidal products for agricultural and apicultural purposes.
作用機序
Target of Action
Tau-fluvalinate primarily targets the sodium channel protein type 1 subunit alpha . This protein mediates the voltage-dependent sodium ion permeability of excitable membranes .
Mode of Action
Tau-fluvalinate acts as a sodium channel modulator . It causes changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This interaction with its targets results in the disruption of normal neural activity, leading to the paralysis and eventual death of the pest.
Biochemical Pathways
It’s known that tau-fluvalinate affects the function of sodium channels, disrupting the normal flow of sodium ions across the nerve cell membrane . This disruption can lead to a cascade of effects downstream, including the impairment of normal neural signaling.
Pharmacokinetics
Tau-fluvalinate is a stable, nonvolatile, viscous, heavy oil soluble in organic solvents . It’s known to have an affinity for beeswax, which can lead to its accumulation in the fat bodies of honey bees . This suggests that tau-fluvalinate may have significant bioaccumulation potential, which could impact its bioavailability and overall effectiveness.
Result of Action
The primary result of tau-fluvalinate’s action is the paralysis and death of the target pest. For example, it’s used to control Varroa destructor mites in honey bee colonies . . For instance, studies have found negative effects of tau-fluvalinate on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses .
Action Environment
The efficacy and stability of tau-fluvalinate can be influenced by various environmental factors. For example, its effectiveness can be affected by the method of application, hive complexities, and bee behaviors . Additionally, environmental conditions such as pH and UV irradiation time can influence the photochemically-induced fluorescence spectral properties of tau-fluvalinate .
生化学分析
Biochemical Properties
Tau-fluvalinate interacts with voltage-gated sodium channels (VGSCs) in the nervous system of insects . The compound binds to these channels, causing prolonged depolarization and hyperexcitability . This leads to paralysis and death in insects .
Cellular Effects
Tau-fluvalinate has been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses . It affects cognitive abilities and induces changes in energy metabolism associated with the subsets of specific neuropeptides .
Molecular Mechanism
The molecular mechanism of tau-fluvalinate involves interference with the recovery of action potentials through binding to voltage-gated sodium channels . This causes prolonged depolarization and hyperexcitability, leading to paralysis and death in insects .
Temporal Effects in Laboratory Settings
In laboratory settings, tau-fluvalinate has been shown to have long-term effects on honey bee learning, memory, responsiveness to sucrose, and survival . These effects were especially pronounced in high oral doses .
Dosage Effects in Animal Models
In animal models, the effects of tau-fluvalinate vary with different dosages. High doses of tau-fluvalinate have been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival .
Metabolic Pathways
Tau-fluvalinate is involved in metabolic pathways that lead to its detoxification . It is metabolized very efficiently, leading to a relatively high tolerance towards these compounds .
Transport and Distribution
Tau-fluvalinate is transported and distributed within cells and tissues through its solubility in organic solvents . It has a potential for particle-bound transport .
Subcellular Localization
It is known that tau-fluvalinate binds to voltage-gated sodium channels, which are located in the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tau-fluvalinate involves the esterification of cyano-(3-phenoxyphenyl)methanol with N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired isomeric mixture .
Industrial Production Methods: Industrial production of tau-fluvalinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The final product is often formulated as impregnated strips for use in beehives .
化学反応の分析
Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various metabolites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Hydrolysis Products: Cyano-(3-phenoxyphenyl)methanol and N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate.
類似化合物との比較
Acrinathrin: Another pyrethroid insecticide with similar mode of action but different chemical structure.
Amitraz: An acaricide with a different mechanism of action, primarily affecting octopamine receptors in mites.
Uniqueness of Tau-fluvalinate: Tau-fluvalinate is unique in its specific isomeric composition, which contributes to its effectiveness and selectivity against Varroa destructor. Its formulation as impregnated strips for beehives also sets it apart from other insecticides and acaricides .
特性
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISTDXBRIBGOC-XMMISQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037555 | |
| Record name | tau-Fluvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA] | |
| Record name | Tau-fluvalinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000001 [mmHg] | |
| Record name | Tau-fluvalinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
102851-06-9 | |
| Record name | Tau-fluvalinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102851-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tau-fluvalinate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tau-Fluvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .TAU.-FLUVALINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R533F643E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


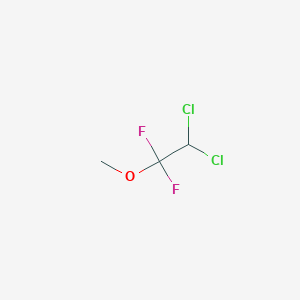
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
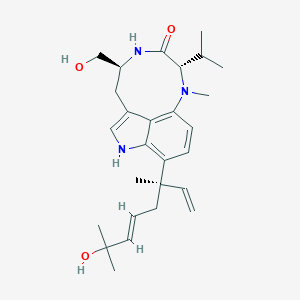
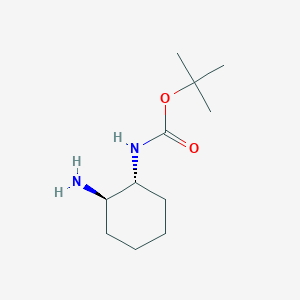
![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)
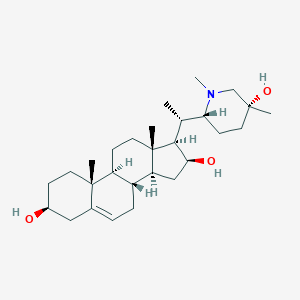
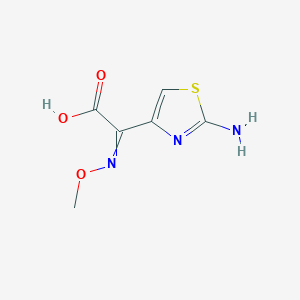
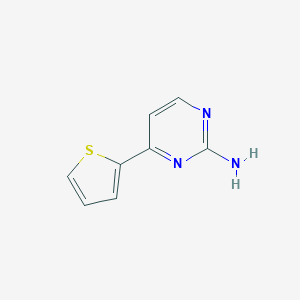
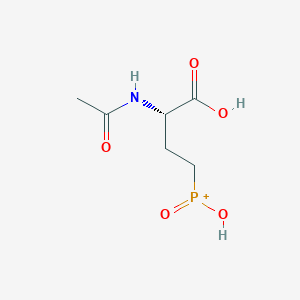
![2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol](/img/structure/B143096.png)
